Product packaging for ADB-PINACA pentanoic acid metabolite(Cat. No.:)

ADB-PINACA pentanoic acid metabolite

Cat. No.: B1162878
M. Wt: 374.4 g/mol
InChI Key: IVHZMDPVHMCCKJ-UHFFFAOYSA-N
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Description

Contextualization of Novel Psychoactive Substances (NPS) within Forensic and Analytical Science

Novel Psychoactive Substances (NPS) represent a significant and evolving challenge in forensic and analytical science. ub.ac.idresearchgate.net These substances, often designed to mimic the effects of controlled drugs, are characterized by their rapid emergence and chemical diversity. ub.ac.id Synthetic cannabinoid receptor agonists (SCRAs) are one of the largest and most prominent classes of NPS, with new derivatives continually appearing on the illicit market. nih.govmq.edu.aunih.govbohrium.comovid.com The constant introduction of new SCRAs requires forensic laboratories to continuously update their analytical methods to ensure accurate detection and reporting. bohrium.comresearchgate.netresearchgate.net

The Critical Role of Metabolite Identification in SCRA Research

The detection of SCRA use is often complicated by the extensive metabolism these compounds undergo in the human body. ovid.comnih.govresearchgate.netnih.gov The parent compounds are frequently metabolized to such an extent that they are present in very low or undetectable concentrations in biological samples, particularly urine. ovid.comnih.govresearchgate.net Consequently, the identification of major metabolites is crucial for providing reliable evidence of SCRA consumption. ovid.comnih.govresearchgate.net These metabolites serve as essential biomarkers in forensic and clinical toxicology, and their detection is often the only way to confirm exposure to a specific SCRA. nih.govovid.comnih.govresearchgate.net

Overview of ADB-PINACA and its Metabolic Landscape

ADB-PINACA is a potent indazole-based SCRA that has been associated with numerous severe intoxication cases. nih.gov Its metabolism is complex, involving multiple biotransformations. nih.govnih.gov The primary metabolic reactions include hydroxylation of the pentyl side chain, the formation of a ketone, and glucuronidation. nih.gov Additionally, hydrolysis of the terminal amide group is a significant metabolic pathway. researchgate.netnih.gov The result is a diverse array of metabolites, each with its own potential as a biomarker for detecting ADB-PINACA intake. nih.govnih.govnih.gov

Specific Research Focus on ADB-PINACA Pentanoic Acid Metabolite

This article will focus specifically on the this compound. This compound is an expected product of the phase I metabolism of ADB-PINACA, formed through the oxidation of the pentyl side chain. caymanchem.com Its presence in biological samples can be a key indicator of ADB-PINACA consumption. nih.govnih.gov A thorough understanding of its chemical properties, formation, and detection is therefore essential for forensic toxicologists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26N4O4 B1162878 ADB-PINACA pentanoic acid metabolite

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H26N4O4

Molecular Weight

374.4 g/mol

IUPAC Name

5-[3-[(1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl]indazol-1-yl]pentanoic acid

InChI

InChI=1S/C19H26N4O4/c1-19(2,3)16(17(20)26)21-18(27)15-12-8-4-5-9-13(12)23(22-15)11-7-6-10-14(24)25/h4-5,8-9,16H,6-7,10-11H2,1-3H3,(H2,20,26)(H,21,27)(H,24,25)

InChI Key

IVHZMDPVHMCCKJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O

Synonyms

5-(3-((1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl)-1H-indazol-1-yl)pentanoic acid

Origin of Product

United States

Metabolic Pathways and Biotransformation of Adb Pinaca Pentanoic Acid Metabolite

In Vitro Metabolic Profiling Studies

In vitro metabolic studies are fundamental in predicting the in vivo fate of xenobiotics. For synthetic cannabinoids, these studies typically employ various biological systems to replicate human metabolism, allowing for the identification of major metabolites.

Application of Human Hepatocyte Models

Human hepatocyte models are considered a "gold standard" for in vitro drug metabolism studies because they contain a full complement of phase I and phase II metabolic enzymes and cofactors. d-nb.infonih.gov Incubations of parent compounds with cryopreserved human hepatocytes have been instrumental in elucidating the metabolic pathways of ADB-PINACA and its analogs.

Studies using pooled human hepatocytes have successfully identified the ADB-PINACA pentanoic acid metabolite following the incubation of 5F-ADB-PINACA. nih.gov In one such study, 5F-ADB-PINACA was incubated for three hours with human hepatocytes, leading to the identification of 12 major metabolites. nih.gov The primary metabolic reaction observed was oxidative defluorination of the 5-fluoropentyl chain, which was subsequently followed by carboxylation to form the pentanoic acid metabolite. nih.govwikipedia.org This metabolite, along with the 5-hydroxypentyl metabolite, is recommended as an optimal biomarker for confirming the intake of 5F-ADB-PINACA. nih.gov

Similarly, research on the analog 5F-AB-PINACA in hepatocyte incubations revealed that the two most abundant metabolites were AB-PINACA pentanoic acid and 5'-hydroxypentyl-AB-PINACA, demonstrating a consistent metabolic pattern for 5-fluorinated indazole cannabinoids. nih.gov For the non-fluorinated ADB-PINACA, hepatocyte studies identified 19 major metabolites, with primary reactions including pentyl hydroxylation and subsequent oxidation. nih.gov

Model SystemParent CompoundKey Findings Related to Pentanoic Acid MetaboliteReference(s)
Pooled Human Hepatocytes5F-ADB-PINACAIdentified 12 major metabolites. A major pathway was oxidative defluorination followed by carboxylation, forming the pentanoic acid metabolite. wikipedia.org, nih.gov
Pooled Human HepatocytesADB-PINACAIdentified 19 major metabolites. Major reactions included pentyl hydroxylation and oxidation, the precursors to carboxylation. nih.gov
Pooled Human Hepatocytes5F-AB-PINACAThe most intense metabolites identified were AB-PINACA pentanoic acid and 5-hydroxypentyl-AB-PINACA. nih.gov
Pooled Human HepatocytesADB-HEXINACAIdentified 16 metabolites, including products of carboxylic acid formation from the hexyl tail. nih.gov

Utilization of Human Liver Microsome Systems

Human liver microsomes (HLMs) are subcellular fractions containing high concentrations of phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. bioivt.com They are a cost-effective and widely used model for investigating metabolic pathways. d-nb.info

Incubation of 5F-ADB with HLMs for up to three hours revealed extensive metabolism, with less than 3.3% of the parent drug remaining after one hour. nih.gov Researchers identified 20 metabolites formed through various reactions, including oxidative defluorination and further oxidation of the pentyl chain to form a pentanoic acid metabolite. nih.gov Another HLM study on 5F-ADB also identified a carboxypentyl metabolite among the seven metabolites generated. researchgate.net These findings from HLM systems corroborate the results from hepatocyte models, confirming the formation of the pentanoic acid metabolite as a significant biotransformation product. nih.govresearchgate.net

Model SystemParent CompoundKey Findings Related to Pentanoic Acid MetaboliteReference(s)
Human Liver Microsomes (HLM)5F-ADBIdentified 20 metabolites. Pathways included oxidative defluorination and subsequent oxidation to N-pentanoic acid. nih.gov
Human Liver Microsomes (HLM)5F-ADBIdentified 7 metabolites, including a carboxypentyl product. researchgate.net
Human Liver Microsomes (HLM)4F-MDMB-BINACAIdentified 17 metabolites formed via pathways including oxidative defluorination and carboxylation. diva-portal.org

Exploration of Alternative Biotransformation Models (e.g., Cunninghamella elegans)

The filamentous fungus Cunninghamella elegans is a well-documented microbial model for mimicking mammalian drug metabolism. researchgate.net This fungus possesses cytochrome P450 enzymes that can catalyze a range of reactions similar to those observed in humans, making it a useful tool for producing and identifying drug metabolites. researchgate.netnih.gov

In a comparative study of the synthetic cannabinoid 4F-MDMB-BINACA, C. elegans was used alongside HLMs and a hepatoma cell line. diva-portal.org The fungus produced 23 metabolites, the highest number among the models tested, demonstrating its capacity for extensive biotransformation. diva-portal.org The metabolic pathways identified included oxidative defluorination with further oxidation to butanoic acid, a pathway analogous to the formation of the this compound. diva-portal.org The ability of Cunninghamella species to perform these complex reactions highlights their potential as a scalable and effective alternative model for studying the metabolism of new psychoactive substances. diva-portal.orgresearchgate.net

Phase I Biotransformations Leading to this compound

The formation of the this compound is a result of phase I metabolic reactions, which introduce or expose functional groups on the parent molecule. The specific pathway depends on whether the precursor is the fluorinated or non-fluorinated version of ADB-PINACA.

Oxidative Defluorination and Subsequent Carboxylation of 5F-ADB-PINACA

For 5F-ADB-PINACA, the metabolic pathway to the pentanoic acid metabolite is a distinctive two-step process.

Oxidative Defluorination : The process begins with the enzymatic removal of the fluorine atom from the terminal carbon of the 5-fluoropentyl side chain and its replacement with a hydroxyl group. This reaction creates the 5-hydroxypentyl metabolite (ADB-PINACA 5-hydroxypentyl). nih.govnih.govnih.gov

Carboxylation : The newly formed terminal alcohol group on the 5-hydroxypentyl metabolite is then further oxidized. This oxidation proceeds first to an aldehyde and subsequently to a carboxylic acid, yielding the final product: this compound. nih.govwikipedia.orgnih.gov

This pathway is a major route of metabolism for 5F-ADB-PINACA and its analogs, making the resulting pentanoic acid metabolite a reliable and abundant biomarker for detecting intake of the fluorinated parent compound. nih.govnih.gov

Pentyl Chain Oxidation and Carboxylation of ADB-PINACA

In the case of the non-fluorinated ADB-PINACA, the formation of the pentanoic acid metabolite occurs through the direct oxidation of the terminal methyl group of the N-pentyl chain. nih.govnih.gov This metabolic process also involves several steps:

Hydroxylation : The initial step is the hydroxylation of the terminal carbon (ω-oxidation) of the pentyl chain, producing the 5-hydroxypentyl ADB-PINACA metabolite. nih.gov

Further Oxidation : Similar to the pathway for the fluorinated analog, the primary alcohol of the 5-hydroxypentyl metabolite undergoes further oxidation to an aldehyde and then to a carboxylic acid. nih.govcaymanchem.com

This series of oxidative reactions transforms the alkyl side chain into a pentanoic acid moiety, resulting in the this compound. cerilliant.com This metabolite is an expected product of phase I metabolism for ADB-PINACA, based on the established metabolic patterns of similar alkylindole and indazole synthetic cannabinoids. caymanchem.comcaymanchem.com

Phase II Biotransformations of Related Metabolites (e.g., Glucuronidation)

Following Phase I metabolism, ADB-PINACA and its metabolites can undergo Phase II conjugation reactions, with glucuronidation being a prominent pathway. nih.govyoutube.com This process involves the attachment of a glucuronic acid moiety to the metabolite, which generally increases its water solubility and facilitates its excretion from the body. youtube.com

In studies with human hepatocytes, several glucuronidated metabolites of ADB-PINACA have been identified. oup.com Glucuronide conjugation has also been observed as a key metabolic step for structurally similar synthetic cannabinoids like ADB-FUBINACA, ADB-BUTINACA, and AB-PINACA. nih.govresearchgate.netdundee.ac.ukresearchgate.net These reactions can occur on various hydroxylated metabolites formed during Phase I, demonstrating the diversity of the metabolic process. researchgate.net For some related compounds, glucuronidation was noted to be more common in metabolites that had undergone cleavage of the side chain. researchgate.net

Table 2: Examples of Phase II Glucuronidated Metabolites of Related Synthetic Cannabinoids

Parent Compound Metabolite Type Reference
ADB-PINACA Hydroxylated metabolite glucuronide oup.com
ADB-FUBINACA Hydroxylated metabolite glucuronide researchgate.net
ADB-BUTINACA Phase II glucuronide conjugate dundee.ac.uk
AB-PINACA Glucuronide conjugate nih.gov
ADB-HEXINACA Glucuronide conjugate oup.com

Enzymatic Systems Implicated in ADB-PINACA Metabolism

The extensive metabolism of ADB-PINACA is mediated by specific enzymatic systems within the body. Phase I oxidative reactions are primarily catalyzed by Cytochrome P450 enzymes, while hydrolysis reactions involve carboxylesterases.

The initial and rate-limiting step in the formation of the this compound—hydroxylation of the pentyl chain—is primarily carried out by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These enzymes are crucial for the Phase I metabolism of a vast number of xenobiotics, including synthetic cannabinoids. youtube.com

While the specific CYP isoenzymes responsible for ADB-PINACA metabolism are not fully elucidated, studies on the closely related compound AB-PINACA suggest the involvement of several isoforms. Research indicates that AB-PINACA may interact with and be metabolized by CYP2C8, CYP2C9, CYP2C19, and CYP3A4. mdpi.com Given the structural similarity, it is plausible that these same enzymes play a role in the oxidative biotransformation of ADB-PINACA.

Carboxylesterases (CES) are another critical class of enzymes involved in the metabolism of synthetic cannabinoids. nih.govnih.gov These enzymes catalyze hydrolysis reactions. americanpharmaceuticalreview.com In the context of ADB-PINACA and related indazole carboxamide derivatives, a major metabolic pathway is the hydrolysis of the terminal amide group of the head-group, which is distinct from the oxidation of the tail-chain that forms the pentanoic acid metabolite. nih.govnih.gov

Research has definitively identified Carboxylesterase 1 (CES1) as the primary enzyme responsible for this amide hydrolysis in compounds like AB-PINACA and AB-FUBINACA, leading to the formation of their respective carboxylic acid metabolites (e.g., AB-PINACA-COOH). nih.govnih.gov This hydrolytic pathway represents a significant route of biotransformation for these substances. nih.gov

Table 3: Key Enzymes in the Metabolism of ADB-PINACA and Related Compounds

Enzyme Class Specific Enzyme(s) Metabolic Reaction Substrate Example
Cytochrome P450 CYP2C8, CYP2C9, CYP2C19, CYP3A4 Hydroxylation, Oxidation AB-PINACA mdpi.com
Carboxylesterase CES1 Amide Hydrolysis AB-PINACA, AB-FUBINACA nih.govnih.gov

Advanced Analytical Methodologies for Detection and Characterization of Adb Pinaca Pentanoic Acid Metabolite

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating the ADB-PINACA pentanoic acid metabolite from complex biological matrices like urine and blood and for distinguishing it from other structurally similar compounds. nih.govnih.gov Both liquid and gas chromatography are employed, often coupled with mass spectrometry for definitive identification. sigmaaldrich.comsigmaaldrich.com

Liquid Chromatography (LC)

Liquid chromatography, particularly in its high-performance (HPLC) and ultra-high-performance (UPLC) iterations, is the most widely used technique for the analysis of this compound. mdpi.comoup.comnih.gov Its suitability stems from its ability to analyze thermally unstable and polar compounds without the need for derivatization. mdpi.com

Research studies have consistently utilized reverse-phase LC systems for the separation of synthetic cannabinoid metabolites. nih.govoup.com A common setup involves a C18 analytical column, which effectively separates the metabolite based on its hydrophobicity. nih.govoup.com Gradient elution is typically performed using a binary solvent system, most often consisting of an aqueous component with a modifier like formic acid or ammonium (B1175870) formate (B1220265) and an organic solvent such as acetonitrile (B52724) or methanol. oup.comoup.comnih.gov This gradient approach allows for the efficient elution of a wide range of metabolites with varying polarities within a single analytical run. oup.com For instance, a method for analyzing 32 synthetic cannabinoid metabolites, including ADB-PINACA N-pentanoic acid, used a gradient with 0.2% acetic acid in water and acetonitrile. oup.com Another comprehensive method used a mobile phase of 20 mmol/L ammonium acetate (B1210297) and 0.1% formic acid in water/acetonitrile. nih.gov

The following table summarizes typical parameters used in LC methods for the analysis of synthetic cannabinoid metabolites, including the this compound.

Table 1: Representative Liquid Chromatography Parameters for Synthetic Cannabinoid Metabolite Analysis

Parameter Description Source(s)
Technique Ultra-Performance Liquid Chromatography (UPLC) / High-Performance Liquid Chromatography (HPLC) nih.govoup.com
Column Waters Acquity UPLC HSS T3 C18 (1.8 µm, 2.1 mm × 100 mm) or equivalent nih.govoup.com
Mobile Phase A 0.1% Formic acid in water; 10 mM Ammonium formate; 0.2% Acetic acid in water oup.comoup.comnih.gov
Mobile Phase B Acetonitrile; Methanol oup.comnih.gov
Elution Type Gradient oup.comnih.gov
Column Temperature 40°C mdpi.comoup.com

| Injection Volume | 10 µL | oup.com |

Gas Chromatography (GC)

Gas chromatography, typically coupled with mass spectrometry (GC-MS), is also a suitable technique for the analysis of this compound. sigmaaldrich.comcerilliant.comsigmaaldrich.com While less common than LC-based methods for polar metabolites, GC-MS can provide excellent chromatographic resolution and is a well-established technique in forensic laboratories. oup.com For the analysis of carboxylic acid metabolites like the this compound, a derivatization step is often required to increase the compound's volatility and thermal stability, making it amenable to GC analysis.

High-Resolution Mass Spectrometry (HRMS) Applications

High-resolution mass spectrometry is a powerful tool for the structural elucidation and confirmation of synthetic cannabinoid metabolites. nih.govnih.gov It provides highly accurate mass measurements, which allow for the determination of elemental compositions and the differentiation between isobaric compounds—compounds with the same nominal mass but different exact masses and chemical formulas. nih.govojp.gov

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

Quadrupole time-of-flight mass spectrometry (QTOF-MS) is frequently employed for metabolite identification studies of synthetic cannabinoids like ADB-PINACA. nih.govoup.com This hybrid mass spectrometer combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high resolution, mass accuracy, and the ability to perform MS/MS experiments. ojp.gov In studies investigating the metabolism of related compounds like ADB-HEXINACA, LC-QTOF-MS was used to identify a range of metabolites, including the corresponding carboxylic acid metabolite, by analyzing data for expected mass-to-charge ratios, isotopic patterns, and fragmentation. nih.govoup.com The high mass accuracy of QTOF-MS, often below 5 ppm, is critical for confidently proposing the elemental composition of unknown metabolites. nih.gov

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-flight mass spectrometry (TOF-MS) analyzers are valued for their high scan speed and mass resolution. ojp.govoup.com In the context of ADB-PINACA metabolite analysis, TOF-MS can be used for both initial screening and confirmation. ojp.gov Instruments like the TripleTOF, which combines QTOF capabilities with high-speed acquisition, have been used to analyze samples from human hepatocyte incubations to create a comprehensive profile of metabolites. nih.govresearchgate.net Data from high-resolution full-scan TOF-MS is processed to search for potential metabolites based on accurate mass measurements and plausible biotransformations. nih.gov

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation of the this compound. nih.govnih.govnih.gov In an MS/MS experiment, the precursor ion (in this case, the protonated molecule [M+H]⁺ of the metabolite) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions (fragments). researchgate.net The resulting fragmentation pattern provides a structural fingerprint of the molecule.

For indazole-based synthetic cannabinoids like ADB-PINACA, the fragmentation pathways are well-characterized. nih.govresearchgate.net The analysis of the this compound reveals specific product ions that confirm its structure. Key fragmentation events include the cleavage of the amide bond and losses from the pentanoic acid side chain. Studies on the related compound 5F-AB-PINACA show that its pentanoic acid metabolite (AB-PINACA pentanoic acid) produces a diagnostic acylium ion at m/z 245, which corresponds to the indazole pentanoic acid portion of the molecule. nih.gov A further fragmentation of this ion can produce a fragment at m/z 145, confirming the integrity of the indazole core. nih.govresearchgate.net Optimized chromatographic conditions and the monitoring of these unique product ions are essential to clearly distinguish between metabolites of different but structurally related synthetic cannabinoids. nih.govresearchgate.net

Table 2: Key Mass Spectrometry Data for this compound and Related Structures

Compound/Fragment Formula (Protonated) Observed m/z (Precursor Ion) Key Product Ions (m/z) Source(s)
This compound C₁₉H₂₇N₄O₄⁺ 375.2027 245 (indazole pentanoic acid acylium), 145 (indazole core) nih.govsigmaaldrich.com
AB-PINACA Pentanoic Acid C₁₈H₂₅N₄O₄⁺ 361.1875 245 (indazole pentanoic acid acylium), 145 (indazole core) nih.gov

| 5F-ADB-PINACA | C₂₀H₂₉FN₄O₃⁺ | 391.22 | 233, 145 | researchgate.net |

Sample Preparation and Extraction Methodologies

Effective sample preparation is fundamental to the successful analysis of drug metabolites. The primary objectives are to remove interfering substances from the biological matrix, concentrate the analyte of interest, and present it in a solvent compatible with the analytical instrument. For the this compound, solid-phase extraction and enzymatic hydrolysis are key preparatory steps.

Solid-phase extraction (SPE) is a widely adopted technique for the purification and concentration of synthetic cannabinoid metabolites from biological fluids like urine. bu.edu This method leverages the differential affinity of the analyte and matrix components for a solid sorbent packed in a cartridge. The choice of sorbent material is critical and is based on the physicochemical properties of the target metabolites. unitedchem.com

For synthetic cannabinoid metabolites, various SPE cartridges have been successfully employed, including polymeric resins and silica-based sorbents. bu.eduunitedchem.comnih.gov For instance, a method for analyzing 61 synthetic cannabinoid metabolites, which included ADB-PINACA N-pentanoic acid, utilized a reversed-phase silica-based sorbent with phenyl functional groups. nih.gov Polymeric sorbents, such as the Waters Oasis HLB, have also demonstrated high extraction recovery for multiple synthetic cannabinoids. mdpi.commdpi.com The general SPE procedure involves conditioning the cartridge, loading the pre-treated sample, washing away interferences, and finally eluting the purified metabolites with an appropriate organic solvent. unitedchem.commdpi.com The selection of wash and elution solvents is optimized to maximize metabolite recovery while minimizing matrix effects. unitedchem.com

SPE Sorbent/CartridgeSample TypeWash SolventsElution SolventRelevant AnalytesSource
Reversed-phase silica (B1680970) (phenyl)UrineNot specifiedNot specifiedADB-PINACA N-pentanoic acid nih.gov
Styre Screen® HLD (Polymeric)Urine100mM Acetate buffer (pH 5); MeOH:100mM Acetate buffer (25:75)Ethyl AcetateGeneral Synthetic Cannabinoids unitedchem.com
Waters Oasis HLBRat Urine5% methanolMethanolJWH-122, 5F-AMB, AMB-FUBINACA mdpi.commdpi.com
Agilent Bond Elut Plexa PAXBlood, UrineDeionized water, Ammonium carbonate buffer, Methanol5% formic acid in methanolGeneral Synthetic Cannabinoids simulations-plus.com

During phase II metabolism, synthetic cannabinoids and their phase I metabolites can be conjugated with glucuronic acid to form more water-soluble glucuronides, facilitating their excretion. nih.govinterchim.fr These conjugated metabolites may be present in high concentrations in urine. To enhance the detection of the parent phase I metabolite, such as ADB-PINACA pentanoic acid, an enzymatic hydrolysis step is routinely performed. interchim.fr This step uses a β-glucuronidase enzyme to cleave the glucuronide moiety from the metabolite. interchim.frfaa.gov

The hydrolysis procedure involves incubating the sample (e.g., urine) with a β-glucuronidase solution in a buffered environment at a specific pH and temperature. unitedchem.cominterchim.fr Enzymes from various sources, including Helix pomatia (snail), abalone, and Escherichia coli (E. coli), are commercially available and have been shown to be effective. interchim.frfaa.gov The choice of enzyme and reaction conditions, such as pH, temperature, and incubation time, can significantly impact hydrolysis efficiency and may be optimized depending on the specific glucuronide conjugate being targeted. faa.govgoogle.com For example, some protocols use an acetate buffer at pH 5.0 and incubate at 65°C for 1-2 hours, while others use different conditions. unitedchem.com The inhibitor D-glucaro-1,4-lactone can be used in studies to specifically assess the role of β-glucuronidase activity. nih.gov

Enzyme SourceBuffer/pHTemperatureIncubation TimeApplication ContextSource
Beta-glucuronidase (unspecified)100mM Acetate buffer (pH 5.0)65°C1-2 hoursSynthetic Cannabinoids in Urine unitedchem.com
Helix pomatia100mM Acetate buffer (pH 5.0)37°C3 hoursGeneral Glucuronide Hydrolysis interchim.fr
E. colipH 7.037°C30 minutesAromatic Amine Glucuronides nih.gov
Haliotis rufescens (Red Abalone)pH 5.037°C16 hours (for pH optimization)Cannabinoid Glucuronides faa.gov
B. pilosicoli (BGTurbo™)Buffer solution (pH 6.8)Not specified< 5 minutesOpioid & Cannabinoid Glucuronides google.com

In Silico Prediction and Data Processing Platforms

The identification of novel metabolites in complex high-resolution mass spectrometry datasets is a significant challenge. In silico (computational) tools are increasingly vital for both predicting potential metabolic pathways and for processing and interpreting the large volumes of data generated during analysis.

Metabolite prediction software provides crucial insights into potential biotransformations a compound may undergo, guiding analytical chemists in their search for specific metabolites. These tools use various approaches, from rule-based systems to sophisticated machine learning models.

MetaSite : This software predicts sites of metabolism (SoM) by simulating the docking of a substrate into the active site of metabolic enzymes like cytochrome P450 (CYP). nih.gov It was specifically evaluated for predicting the metabolism of AB-PINACA, a closely related analog, by considering 39 common CYP biotransformations. nih.gov This approach helps to prioritize the search for metabolites based on the likelihood of their formation. nih.gov

BioTransformer : This is a comprehensive computational tool designed to predict the metabolism of small molecules in various biological systems, including mammals and their gut microbiota. biotransformer.ca BioTransformer utilizes both knowledge-based rules and machine learning to predict transformations from its different modules, which include CYP450 (Phase I) and Phase II reactions. biotransformer.ca This makes it particularly effective for predicting a wide range of metabolic products, including phase I hydroxylations and subsequent phase II glucuronide conjugations. researchgate.netresearchgate.net

GLORYx : This tool integrates machine learning-based SoM prediction with a comprehensive set of reaction rules to predict the structures of both phase I and phase II metabolites. simulations-plus.comnih.govacs.org GLORYx extends the capabilities of its predecessor, GLORY, which was focused only on CYP-mediated metabolism. nih.gov It uses the FAME 3 machine learning models to score and rank the predicted metabolites, providing a prioritized list of potential structures for analytical verification. simulations-plus.comnih.gov GLORYx is freely available as a web server. nih.gov

SoftwarePrediction ApproachKey FeaturesRelevance to ADB-PINACA MetabolitesSource
MetaSite 3D Docking Simulation / Enzyme-Substrate InteractionPredicts site of metabolism (SoM) for specific CYP enzymes.Used to predict the metabolism of the related analog AB-PINACA. nih.gov
BioTransformer Knowledge-based Rules & Machine LearningPredicts Phase I, Phase II, and microbial metabolism via multiple modules.Effective in predicting phase I reactions and subsequent conjugations relevant to ADB-PINACA metabolism. biotransformer.caresearchgate.netresearchgate.net
GLORYx Machine Learning (FAME 3) & Reaction RulesPredicts and ranks both Phase I and Phase II metabolites.Capable of predicting a wide range of biotransformations, including those leading to the pentanoic acid metabolite. simulations-plus.comnih.govacs.org

Following data acquisition by high-resolution mass spectrometry, specialized software is required to mine the data, detect potential metabolites, and assist in their structural elucidation. These platforms integrate various algorithms to compare data from control and test samples, identify related compounds, and analyze fragmentation spectra.

Compound Discoverer : This software platform uses customizable workflows to process mass spectral data and transform it into actionable results. lcms.cz It is used to find, identify, and report on metabolites of interest. lcms.cz In a study determining the metabolic fate of ADB-PINACA, data acquired after incubation with human hepatocytes were processed using Compound Discoverer to identify 19 different metabolites. nih.gov The software enables forensic toxicologists to find unknown metabolites of drugs of abuse by comparing samples, performing spectral library searches, and searching chemical databases. lcms.cz

MetabolitePilot : This software is designed to simplify the complexity of metabolite identification for both small and large molecules. researchgate.net It employs multiple powerful processing algorithms to perform both non-targeted and targeted analysis in parallel, helping to quickly identify metabolic hotspots. researchgate.net MetabolitePilot has been extensively used in the metabolic profiling of synthetic cannabinoids, including AB-PINACA and ADB-FUBINACA, to analyze high-resolution MS and MS/MS data and elucidate metabolite structures. nih.govnih.gov

MetaboScape : This is an all-in-one software suite for discovery metabolomics that features workflows for identifying drug metabolites. bruker.combruker.com It uses a seamless three-step workflow that includes generating elemental compositions (SmartFormula), searching databases for structural candidates (CompoundCrawler), and comparing experimental MS/MS spectra with in-silico fragmentation patterns (MetFrag). azom.com This approach was specifically demonstrated for the annotation of ADB-BUTINACA, a close structural analog of ADB-PINACA, showcasing its utility for identifying new psychoactive substances without requiring reference standards. azom.com

SoftwareVendorKey FunctionalitiesApplication to ADB-PINACA & AnalogsSource
Compound Discoverer Thermo Fisher ScientificCustomizable workflows, statistical analysis, database searching (e.g., mzCloud), structural elucidation.Used to process data from ADB-PINACA hepatocyte incubations to identify metabolites. lcms.cznih.gov
MetabolitePilot SCIEXAutomated metabolite identification, non-targeted and targeted processing, structure generation and ranking.Applied to analyze data from AB-PINACA and other synthetic cannabinoid metabolism studies. nih.govnih.govresearchgate.net
MetaboScape BrukerFeature extraction (T-ReX), statistical tools, database searching (CompoundCrawler), in-silico fragmentation (MetFrag).Workflow demonstrated for the annotation of the analog ADB-BUTINACA. bruker.comazom.com

Forensic and Analytical Significance

Importance as a Biomarker in Forensic Toxicology

The ADB-PINACA pentanoic acid metabolite is a critical biomarker for confirming the consumption of ADB-PINACA. nih.govnih.gov Due to the rapid metabolism of the parent compound, this metabolite, along with others, is often found in higher concentrations in urine and blood, making it a more reliable target for detection. ovid.comnih.govresearchgate.net Its presence provides strong evidence of exposure to ADB-PINACA in forensic investigations. nih.gov

Stability and Degradation in Biological Samples

The stability of SCRA metabolites in biological samples is a crucial consideration for accurate forensic analysis. Studies have shown that the this compound has limited stability at room temperature, with a noted degradation after 5 weeks. ojp.gov However, it is more stable when stored in a freezer. ojp.gov Proper storage of biological samples is therefore essential to prevent the degradation of this key metabolite and ensure reliable analytical results. ojp.gov

Interpretation of Analytical Findings in Casework

The presence of the this compound in a biological sample is a strong indicator of ADB-PINACA use. However, the interpretation of these findings requires careful consideration of the case history and the concentrations of other metabolites present. nih.gov In some cases, metabolites may be detected in the absence of the parent compound, highlighting the importance of a comprehensive analytical approach that targets multiple biomarkers. nih.gov

Analytical and Forensic Significance of Adb Pinaca Pentanoic Acid Metabolite

Development and Validation of Biomarkers for SCRA Exposure

The detection of specific metabolites is the most reliable method for confirming the intake of synthetic cannabinoids. ojp.govnih.gov Research has focused on identifying the most abundant and persistent metabolites to serve as biomarkers of exposure. For ADB-PINACA, several metabolic pathways have been identified, including hydroxylation of the pentyl side chain and subsequent oxidation to a carboxylic acid, forming the ADB-PINACA pentanoic acid metabolite. nih.govucsf.edu

This pentanoic acid metabolite is considered a key biomarker for several reasons:

Prevalence in Urine: Unlike the parent compound, which is rarely detected in urine, the pentanoic acid metabolite is a major urinary excretion product. nih.gov

Longer Detection Window: Metabolites generally have a longer detection window in the body compared to the parent drug, increasing the likelihood of identifying exposure even after the primary psychoactive effects have subsided.

Specificity: While some metabolites can be common to multiple SCRAs, the comprehensive profile of metabolites, including the pentanoic acid derivative, helps to specifically identify the ingested parent compound. nih.gov

The validation of these biomarkers involves metabolic studies using human liver microsomes and hepatocytes to predict the metabolites that will be found in authentic human samples. nih.gov These in-vitro findings are then confirmed by analyzing urine and blood samples from known users. Analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are developed and validated to reliably detect and quantify these target metabolites in complex biological matrices. ucsf.edu Immunoassay screening tests have also been developed that show cross-reactivity with the this compound, making it a useful target for initial screening before confirmatory testing. toliopoulos.grmtender.gov.md

Table 1: Key Metabolic Transformations of ADB-PINACA This table is interactive. Click on the headers to sort.

Metabolic Reaction Resulting Metabolite Type Significance as Biomarker
Oxidation of Pentyl Side Chain Pentanoic Acid Metabolite High - Major urinary metabolite.
Hydroxylation of Pentyl Side Chain N-(5-hydroxypentyl) metabolite High - Important urinary metabolite.
Amide Hydrolysis Carboxylic Acid Metabolite Moderate - Another potential metabolic product.
Glucuronidation Phase II Conjugates High - Increases water solubility for excretion.

Differentiation of ADB-PINACA and 5F-ADB-PINACA Intake through Metabolite Analysis

A significant challenge in forensic toxicology is distinguishing between the use of closely related SCRAs, such as ADB-PINACA and its fluorinated analog, 5F-ADB-PINACA, especially as they may have different legal statuses. ojp.govnih.gov Metabolite analysis is critical for this differentiation.

While both compounds can produce some shared metabolites, their metabolic profiles exhibit key differences. The primary distinction arises from the metabolic fate of the N-pentyl chain versus the N-5-fluoropentyl chain.

ADB-PINACA Metabolism: Primarily undergoes hydroxylation at various positions on the pentyl chain, followed by oxidation to form metabolites like the pentanoic acid derivative. nih.gov

5F-ADB-PINACA Metabolism: A major metabolic pathway is oxidative defluorination of the 5-fluoropentyl chain, which also leads to the formation of a 5-hydroxypentyl metabolite and the subsequent pentanoic acid metabolite. ojp.govnih.gov This means that the this compound can be a marker for both ADB-PINACA and 5F-ADB-PINACA intake.

Therefore, to definitively distinguish between the two, a panel of metabolites must be analyzed. The key is to identify metabolites unique to each parent compound. For 5F-ADB-PINACA, metabolites that retain the fluorine atom are specific markers. Conversely, the absence of these fluorine-containing metabolites and the presence of other specific ADB-PINACA metabolites (like those hydroxylated at different positions of the pentyl chain) would indicate ADB-PINACA use. ojp.govnih.gov Optimized chromatographic conditions and monitoring of unique product ions in mass spectrometry are essential to separate and correctly identify these closely related metabolites. ojp.govnih.gov

Table 2: Comparative Metabolites for Differentiating SCRA Intake This table is interactive. Click on the headers to sort.

Parent Compound Key Metabolic Pathway Differentiating Metabolites Shared Metabolite
ADB-PINACA Pentyl Hydroxylation/Oxidation Hydroxypentyl isomers ADB-PINACA pentanoic acid
5F-ADB-PINACA Oxidative Defluorination Fluorine-containing metabolites ADB-PINACA pentanoic acid

Stability Assessment of this compound in Biological Matrices

The stability of drug metabolites in stored biological samples is a critical factor for accurate forensic and clinical analysis. Degradation of analytes between the time of sample collection and analysis can lead to false-negative results or underestimation of the substance use.

Studies on the stability of synthetic cannabinoid metabolites have shown that storage conditions are crucial. Research indicates that the this compound is one of the less stable metabolites when stored at room temperature, with significant degradation observed after five weeks. ojp.gov Its stability improves under refrigerated conditions, but frozen storage is recommended for long-term preservation. ojp.gov

General findings on synthetic cannabinoid metabolite stability show that:

Temperature is Key: Metabolites are significantly more stable in both blood and urine when stored at frozen temperatures (-20°C or below). nih.govoup.comnii.ac.jp

Matrix Matters: Many synthetic cannabinoid metabolites are more stable in urine than in blood at refrigerated and room temperatures. nih.gov

Long-Term Storage: When stored at -30°C or -80°C, many synthetic cannabinoid metabolites, including those from authentic postmortem cases, have shown to be stable for several years. nih.govnii.ac.jp

Therefore, to ensure the integrity of results, it is imperative that biological specimens suspected of containing SCRAs are stored frozen whenever possible, especially if analysis is not performed immediately. oup.com

Table 3: Stability of this compound in Urine This table is interactive. Click on the headers to sort.

Storage Condition Reported Stability Recommendation
Room Temperature (~22°C) Unstable; significant degradation after 5 weeks. ojp.gov Avoid
Refrigerated (4°C) More stable than room temperature. ojp.gov Suitable for short-term storage only.
Frozen (-20°C or below) Stable. ojp.gov Recommended for all storage.

Analytical Challenges and Future Directions in Novel SCRA Metabolite Research

The analysis of novel SCRAs and their metabolites is a constantly evolving field fraught with challenges. The primary difficulty is the sheer number and rapid emergence of new compounds designed to circumvent legislation. ojp.gov This "moving target" phenomenon creates a continuous need for analytical laboratories to update their testing scopes. ucsf.eduojp.gov

Key analytical challenges include:

Metabolite Identification: For each new SCRA that appears, metabolic pathways must be elucidated to identify the most suitable and reliable biomarkers for detection. This requires extensive research using in-vitro and in-vivo models. ojp.gov

Reference Standards: The development and validation of analytical methods require certified reference materials for both the parent compounds and their metabolites. The delayed availability of these standards can hinder a laboratory's ability to detect a new substance.

Analyte Stability: As discussed, the potential instability of parent compounds and their metabolites in biological matrices can compromise analytical results, making proper sample handling and storage protocols essential. oup.comojp.gov

Complex Matrices: Detecting and quantifying low concentrations of metabolites in complex biological matrices like blood and urine requires highly sensitive and specific instrumentation, such as high-resolution mass spectrometry (HRMS). ucsf.eduresearchgate.net

Future research will need to focus on developing more rapid and efficient approaches for metabolite prediction and identification. This may involve greater use of in-silico prediction tools, high-throughput screening methods, and continued development of HRMS techniques that can screen for a wide range of known and unknown compounds. nih.gov Furthermore, continued investigation into the stability of new SCRA metabolites is crucial to provide forensic laboratories with the data needed for accurate interpretation of results. ojp.govojp.gov The ultimate goal is to create proactive, rather than reactive, analytical strategies to keep pace with the dynamic nature of the NPS market.

Q & A

Q. What are the primary metabolic pathways generating ADB-PINACA pentanoic acid metabolite, and how do they differ from its fluorinated analogs?

ADB-PINACA undergoes hydroxylation (C1–C4 positions) and ketone formation as major metabolic pathways, with pentanoic acid metabolites being minor . In contrast, 5F-ADB-PINACA produces pentanoic acid metabolites via oxidative defluorination and carboxylation of the 5-fluoropentyl side chain . Methodologically, human hepatocyte incubations paired with LC-HRMS are critical for distinguishing these pathways, as positional isomers (e.g., hydroxypentyl vs. pentanoic acid) require optimized chromatographic gradients and MS/MS transitions for resolution .

Q. How can researchers differentiate this compound from structurally similar metabolites in complex biological matrices?

Differentiation relies on:

  • Chromatographic separation : Positional isomers (e.g., A9, F7, A11) have distinct retention times (4.18–4.44 min) .
  • MS/MS fragment intensity ratios : Fragments like m/z 213.1019, 231.1124, and 249.1230 show varying relative intensities between isomers .
  • Targeted transitions : Use transitions specific to pentanoic acid metabolites (e.g., neutral loss of HCOOH and fragment m/z 245.0917) . Validation with certified reference standards (e.g., AB-PINACA pentanoic acid metabolite, Item No. 14038) is essential for confirmation .

Q. What in vitro models are suitable for studying ADB-PINACA metabolism, and what are their limitations?

  • Human hepatocytes : Capture phase I/II metabolism but lack extrahepatic contributions (e.g., renal or gut metabolism) .
  • Liver microsomes : Useful for metabolic stability assays (e.g., intermediate clearance of AB-PINACA) but miss conjugative reactions .
  • Authentic urine samples : Provide real-world metabolic profiles but are often unavailable due to legal/ethical constraints .

Advanced Research Questions

Q. How do conflicting metabolite profiles from in vitro vs. in vivo models impact toxicological interpretations?

Discrepancies arise from:

  • Extrahepatic metabolism : Hepatocyte models may miss ester hydrolysis or carboxylation pathways observed in urine .
  • Species-specific differences : Rodent models may not replicate human CYP450 activity . To reconcile data, cross-validate findings using complementary techniques (e.g., hepatocyte incubations + urine screening) and prioritize metabolites consistently detected across models (e.g., pentanoic acid in 5F-analogs) .

Q. What experimental strategies optimize the detection of low-abundance ADB-PINACA metabolites in forensic samples?

  • Sample pre-treatment : Enzymatic hydrolysis (β-glucuronidase) to release conjugated metabolites .
  • High-resolution MS : Use QTOF or Orbitrap platforms for untargeted screening (e.g., detecting oxidative defluorination products) .
  • Data-independent acquisition (DIA) : Combines full-scan MS and MS/MS for retrospective analysis of novel metabolites .

Q. How does fluorination of the pentyl side chain influence metabolic stability and receptor binding of ADB-PINACA analogs?

  • Metabolic stability : Fluorination (e.g., 5F-ADB-PINACA) increases metabolic resistance, prolonging half-life compared to non-fluorinated analogs .
  • Receptor affinity : Fluorinated metabolites (e.g., pentanoic acid) exhibit reduced CB1/CB2 receptor activation (EC50 ~333 nM vs. 1.3 nM for parent compound) due to loss of hydrophobic interactions . Structure-activity relationship (SAR) studies using fluorinated analogs and metabolite standards are critical for pharmacological profiling .

Q. What novel enzymes or co-factors are implicated in the oxidative defluorination of 5F-ADB-PINACA to pentanoic acid?

  • CYP450 isoforms : CYP3A4 and CYP2C19 are hypothesized to mediate defluorination, based on analog studies .
  • Flavin-containing monooxygenases (FMOs) : May catalyze carboxylation steps post-defluorination . Experimental approaches:
  • Chemical inhibition assays : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
  • Recombinant enzyme systems : Validate metabolic contributions of individual CYPs .

Data Interpretation and Methodological Validation

Q. How should researchers address false positives/negatives when identifying ADB-PINACA metabolites in urine?

  • False positives : Differentiate isobaric metabolites (e.g., hydroxypentyl vs. pentanoic acid) using ion ratios and retention time matching against certified standards .
  • False negatives : Employ extended hydrolysis times (≥2 hours) and acidic extraction protocols to recover polar metabolites . Cross-correlate with hepatocyte-derived metabolite libraries to reduce ambiguity .

Q. What pharmacodynamic models best quantify the bioactivity of ADB-PINACA metabolites?

  • Fluorometric assays : Measure CB1/CB2 receptor activation via membrane potential changes (e.g., FLIPR assays) .
  • In silico docking : Predict binding affinities using homology models of cannabinoid receptors . Validate findings with in vivo behavioral studies (e.g., rodent locomotor activity tests) .

Tables for Key Metabolites and Analytical Parameters

Metabolite Parent Compound Key MS/MS Fragments Retention Time (min) Reference
ADB-PINACA pentanoic acid5F-ADB-PINACAm/z 245.0917, 217.09694.28
ADB-PINACA hydroxypentyl (A9)ADB-PINACAm/z 213.1019, 231.11244.18
AB-PINACA carboxylic acidAB-PINACAm/z 289.1183, 217.09725.12
Analytical Parameter Optimal Value Method
Chromatographic gradient0.1% formic acid, 5–95% ACNLC-HRMS (C18 column)
Ionization modePositive electrospray (ESI+)QTOF/MS
Extraction recovery≥80% (SPE with acidic pH)β-glucuronidase hydrolysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.